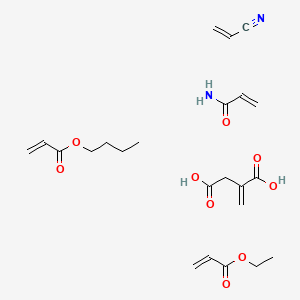
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a complex organic compound with a unique structure that includes a benzodioxaphosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of dipropylamine with a suitable benzodioxaphosphol precursor. One common method involves the formation of an intermediate isothiouronium salt, which is then subjected to alkaline hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure precise control over reaction conditions and to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzodioxaphosphol derivatives .
Scientific Research Applications
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dipropylamine: A simpler amine with similar functional groups but lacking the benzodioxaphosphol ring.
2-(Diisopropylamino)ethyl methacrylate: Shares the dipropylamino group but has different structural features and applications .
Uniqueness
2-(Dipropylamino)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its benzodioxaphosphol ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such features are advantageous.
Properties
CAS No. |
51355-61-4 |
|---|---|
Molecular Formula |
C12H18NO3P |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
2-oxo-N,N-dipropyl-1,3,2λ5-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C12H18NO3P/c1-3-9-13(10-4-2)17(14)15-11-7-5-6-8-12(11)16-17/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
WZMNKYQJXHSDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)P1(=O)OC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)


![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)


